molecular formula C18H26N2O3 B2754854 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one CAS No. 2320382-94-1

1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one

Cat. No.: B2754854
CAS No.: 2320382-94-1
M. Wt: 318.417
InChI Key: PPTGIJPHVCRULK-UHFFFAOYSA-N
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Description

1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one is a complex organic compound featuring a tetrahydrofuran ring, a diazepane ring, and an o-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.

    Synthesis of the Diazepane Ring: The diazepane ring can be synthesized by the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane, under basic conditions.

    Coupling of the Tetrahydrofuran and Diazepane Rings: This step involves the nucleophilic substitution reaction between the tetrahydrofuran derivative and the diazepane derivative.

    Introduction of the o-Tolyloxy Group: This can be achieved through an etherification reaction, where the diazepane-tetrahydrofuran intermediate reacts with o-tolyl alcohol in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, alkylated products.

Scientific Research Applications

1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in the study of enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, including as a possible therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran and diazepane rings can provide structural rigidity, while the o-tolyloxy group can participate in hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(p-tolyloxy)ethan-1-one: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(m-tolyloxy)ethan-1-one: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(phenoxy)ethan-1-one: Similar structure but with a phenoxy group instead of a tolyloxy group.

Uniqueness

1-(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-2-(o-tolyloxy)ethan-1-one is unique due to the specific positioning of the o-tolyloxy group, which can influence its chemical reactivity and binding properties. This unique structure can lead to different pharmacological or material properties compared to its analogs.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-15-5-2-3-6-17(15)23-14-18(21)20-9-4-8-19(10-11-20)16-7-12-22-13-16/h2-3,5-6,16H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTGIJPHVCRULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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